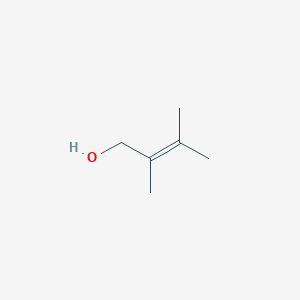

2,3-Dimethylbut-2-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(2)6(3)4-7/h7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWZHPCVVYXYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19310-95-3 | |

| Record name | 2,3-dimethylbut-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 2,3-Dimethylbut-2-en-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3-Dimethylbut-2-en-1-ol (CAS No: 19310-95-3). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors. This document compiles available data on the compound's chemical and physical properties, spectral information, and safety and handling guidelines. While experimental data for certain physical properties are limited, this guide also presents established methodologies for the synthesis, purification, and analysis of similar allylic alcohols, offering a practical framework for laboratory work.

Introduction

This compound is an unsaturated alcohol with potential applications in various fields of chemical synthesis, including the development of novel pharmaceutical compounds and fragrance ingredients. A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development. This guide aims to consolidate the currently available information on this compound and provide practical guidance for its handling and analysis.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3-Dimethyl-2-buten-1-ol, 4-Hydroxy-2,3-dimethyl-2-butene | [2] |

| CAS Number | 19310-95-3 | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Appearance | Neat | [2] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Complexity | 78.2 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available spectral information is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectral data for this compound is available and has been recorded on a Bruker WH-90 instrument.[1] The full spectrum can be accessed through SpectraBase.[3]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is also available through SpectraBase.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly documented in readily available literature. However, based on general principles of organic chemistry and established methods for similar allylic alcohols, the following sections outline plausible methodologies.

Synthesis

A potential synthetic route to this compound could involve the allylic oxidation of 2,3-dimethyl-2-butene. Another approach could be the reduction of a corresponding α,β-unsaturated aldehyde or ester. A general workflow for a potential laboratory synthesis is depicted below.

A specific, validated protocol for this synthesis would require further investigation and laboratory development.

Purification

Purification of allylic alcohols like this compound can often be achieved through distillation.[4] For samples containing significant amounts of water, a "salting out" procedure can be employed prior to distillation. This involves adding an inorganic salt (e.g., potassium carbonate) to the aqueous mixture to decrease the alcohol's solubility in water, facilitating its separation.[5]

Analysis by Gas Chromatography (GC)

Gas chromatography is a common technique for assessing the purity of volatile compounds like allylic alcohols. However, the analysis of tertiary allylic alcohols can sometimes be challenging due to poor peak shape, often manifesting as peak tailing. This can be caused by interactions between the hydroxyl group of the alcohol and active sites within the GC system.[6]

To mitigate these issues, several strategies can be employed:

-

Use of an inert GC column: A column with a highly inert stationary phase is recommended.

-

Optimization of GC parameters: Adjusting the inlet temperature and injection volume can minimize on-column degradation and overload.[6]

-

Derivatization: Converting the alcohol to a less polar derivative, such as a silyl (B83357) ether, can significantly improve peak shape.[6] This is achieved by reacting the alcohol with a silylating agent (e.g., BSTFA with 1% TMCS).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

The corresponding precautionary statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P264: Wash hands thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Standard laboratory safety practices should be strictly followed when handling this compound. This includes working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has summarized the available physicochemical properties of this compound. While there are gaps in the experimental data for some physical properties, the provided information on its chemical identifiers, spectral data, and safety guidelines offers a solid foundation for its use in a research setting. The outlined experimental methodologies for synthesis, purification, and analysis, based on established procedures for similar compounds, provide a practical starting point for laboratory investigations involving this molecule. Further experimental work is encouraged to determine the missing physical constants and to develop specific, optimized protocols for its synthesis and analysis.

References

- 1. This compound | C6H12O | CID 12673114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0249648B1 - Process for purifying allyl alcohol - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Structural Elucidation of 2,3-Dimethylbut-2-en-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 2,3-dimethylbut-2-en-1-ol, a key intermediate in various chemical syntheses. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this document outlines a systematic approach to confirming the molecular structure of this compound. Detailed experimental protocols, data interpretation, and visual workflows are presented to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The structural confirmation of this compound relies on the synergistic interpretation of ¹H NMR, ¹³C NMR, and Mass Spectrometry data. The following tables summarize the expected quantitative data for this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.15 | Singlet | -CH₂OH |

| ~1.70 | Singlet | =C(CH₃)₂ |

| ~1.65 | Singlet | =C(CH₃)- |

| ~1.5 (variable) | Broad Singlet | -OH |

Note: Predicted values are based on typical chemical shifts for similar allylic alcohols. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~135 | C2: =C(CH₃) |

| ~125 | C3: =C(CH₃)₂ |

| ~70 | C1: CH₂OH |

| ~20 | =C(CH₃)₂ |

| ~18 | =C(CH₃)- |

Note: Data for 13C NMR of this compound is available in spectral databases, though full access may require a subscription.[1][2][3]

Table 3: Mass Spectrometry (GC-MS) Data

| m/z | Putative Fragment Identity |

| 100 | [M]⁺ (Molecular Ion) |

| 85 | [M - CH₃]⁺ |

| 82 | [M - H₂O]⁺ |

| 67 | [M - H₂O - CH₃]⁺ |

Note: The molecular weight of this compound is 100.16 g/mol .[4][5] The fragmentation pattern is predicted based on the structure and common fragmentation pathways for allylic alcohols.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and MS data are crucial for unambiguous structural elucidation.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16-64 (sample concentration dependent)

-

Relaxation Delay: 1-2 seconds

-

Pulse Angle: 45-90 degrees

-

¹³C{¹H} NMR Acquisition:

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 220 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Mass Spectrometer: Agilent 5977A or equivalent single quadrupole or ion trap mass spectrometer.[4]

-

GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating volatile organic compounds.

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Inlet:

-

Mode: Split (e.g., 50:1 split ratio).

-

Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Interpretation and Structural Elucidation

The combined analysis of NMR and MS data provides a comprehensive picture of the molecular structure.

Workflow for Structural Elucidation

References

An In-depth Technical Guide to 2,3-Dimethyl-2-buten-1-ol (CAS Number: 19310-95-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information, safety data, and available experimental insights for 2,3-dimethyl-2-buten-1-ol (CAS: 19310-95-3). This document is intended to serve as a foundational resource for professionals in research and drug development, summarizing key data and outlining potential experimental approaches.

Chemical and Physical Properties

2,3-Dimethyl-2-buten-1-ol is an unsaturated aliphatic alcohol.[1] Its structure features a four-carbon chain with a double bond at the second carbon and methyl groups at the second and third carbons, terminating in a primary alcohol group. This structure influences its physical and chemical properties, including its reactivity in organic synthesis. The presence of both a double bond and a hydroxyl group makes it a versatile intermediate for the synthesis of more complex molecules.

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2,3-Dimethyl-2-buten-1-ol

| Property | Value | Source |

| CAS Number | 19310-95-3 | |

| Molecular Formula | C₆H₁₂O | [2][3][4] |

| Molecular Weight | 100.16 g/mol | [2][3][4] |

| IUPAC Name | 2,3-dimethylbut-2-en-1-ol | |

| Appearance | Colorless liquid (predicted) | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in water and organic solvents (predicted) | [1] |

| LogP | 1.335 | [2][4] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

Safety and Handling

The safety profile of 2,3-dimethyl-2-buten-1-ol, as indicated by available GHS classifications, suggests that it should be handled with care. The primary hazards are associated with acute toxicity upon ingestion, dermal contact, or inhalation.

Table 2: GHS Hazard Information for 2,3-Dimethyl-2-buten-1-ol

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | Warning |

Source: Sigma-Aldrich[5]

Handling Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

In case of exposure:

-

Inhalation: Move to fresh air.

-

Skin contact: Wash off immediately with plenty of water.

-

Eye contact: Rinse thoroughly with plenty of water.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

In all cases of exposure, seek immediate medical attention.

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of 2,3-dimethyl-2-buten-1-ol is not available in the reviewed literature. However, a potential synthetic route can be inferred from patents describing the synthesis of related compounds, such as the oxidation of 2,3-dimethyl-2-butene (B165504). A generalized workflow for such a synthesis is proposed below.

Caption: Proposed workflow for the synthesis of 2,3-dimethyl-2-buten-1-ol.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethyl-2-butene in a suitable solvent (e.g., dioxane/water).

-

Addition of Oxidizing Agent: Slowly add an oxidizing agent capable of allylic hydroxylation, such as selenium dioxide (SeO₂), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a suitable reagent (e.g., a reducing agent to remove excess oxidant).

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2,3-dimethyl-2-buten-1-ol.

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

Analytical Methods

Spectroscopic data for 2,3-dimethyl-2-buten-1-ol is available and can be used for its identification and characterization.

Table 3: Spectroscopic Data for 2,3-Dimethyl-2-buten-1-ol

| Technique | Key Data | Source |

| ¹³C NMR | Spectral data available | SpectraBase |

| GC-MS | Spectral data available | SpectraBase |

A general workflow for the analysis of a sample containing 2,3-dimethyl-2-buten-1-ol is depicted below.

Caption: General workflow for the analytical characterization of 2,3-dimethyl-2-buten-1-ol.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and signaling pathway involvement of 2,3-dimethyl-2-buten-1-ol in the current scientific literature. However, some insights can be drawn from the broader class of unsaturated aliphatic alcohols.

Unsaturated aliphatic alcohols are known to occur in nature and can exhibit a range of biological activities.[1] Some act as semiochemicals, while others can have toxic effects.[1] The biological effects of aliphatic alcohols are often associated with their ability to disrupt cell membranes.[2]

While no direct evidence exists for 2,3-dimethyl-2-buten-1-ol, a related compound, 2-methyl-3-buten-2-ol, has been studied in the context of its biosynthesis in pine trees. This research indicates that its formation proceeds via the non-mevalonate DOXP/MEP pathway for isoprenoid synthesis. A simplified representation of this pathway, which could be a hypothetical starting point for investigating the metabolism of 2,3-dimethyl-2-buten-1-ol, is shown below.

Caption: Hypothetical involvement in the non-mevalonate (DOXP/MEP) pathway.

It is crucial to note that this is a speculative pathway based on a related compound and requires experimental validation for 2,3-dimethyl-2-buten-1-ol.

Applications in Drug Development

Currently, there are no established applications of 2,3-dimethyl-2-buten-1-ol in drug development reported in the literature. Its potential utility would likely be as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of two reactive functional groups (an alkene and a primary alcohol) allows for a variety of chemical transformations, making it a potentially useful intermediate in medicinal chemistry.

Conclusion

2,3-Dimethyl-2-buten-1-ol is a chemical with potential as a synthetic intermediate. This guide has summarized the available chemical, safety, and limited experimental data. Significant research gaps remain, particularly concerning its biological activity, metabolic pathways, and specific, optimized experimental protocols. Further investigation is warranted to fully characterize this compound and explore its potential applications in research and development.

References

- 1. mmsl.cz [mmsl.cz]

- 2. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4410743A - Process for the preparation of 2,3-dimethylbutane-2,3-diol - Google Patents [patents.google.com]

- 4. 2,3-Dimethyl-3-buten-2-ol | SIELC Technologies [sielc.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Hydroboration-Oxidation of 2,3-Dimethylbut-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydroboration-oxidation of 2,3-dimethylbut-2-ene. It covers the reaction mechanism, a detailed experimental protocol, and key quantitative data for the reactant and product. This synthesis is a classic example of the anti-Markovnikov hydration of an alkene.

1. Introduction and Reaction Overview

The hydroboration-oxidation is a two-step organic reaction that converts an alkene into an alcohol.[1][2] A key feature of this reaction is its regioselectivity, where the hydroxyl group is added to the less substituted carbon of the double bond, a characteristic known as anti-Markovnikov addition.[1][2] The reaction is also stereospecific, with the hydrogen and hydroxyl group being added to the same side of the double bond (syn addition).[1][3]

In the case of 2,3-dimethylbut-2-ene, a symmetrically tetrasubstituted alkene, the hydroboration-oxidation reaction leads to the formation of 2,3-dimethylbutan-2-ol. It is important to note that this reaction saturates the carbon-carbon double bond. Therefore, the product is the saturated alcohol, 2,3-dimethylbutan-2-ol, and not the unsaturated allylic alcohol, 2,3-dimethylbut-2-en-1-ol.

The overall transformation is as follows:

***Figure 1:** Overall reaction of the hydroboration-oxidation of 2,3-dimethylbut-2-ene to 2,3-dimethylbutan-2-ol.*

2. Reaction Mechanism

The hydroboration-oxidation of 2,3-dimethylbut-2-ene proceeds through two main stages: hydroboration followed by oxidation.

2.1. Step 1: Hydroboration

In this step, borane (B79455) (BH3), typically used as a complex with tetrahydrofuran (B95107) (BH3•THF) for stability, adds across the double bond of the alkene.[2][4] This is a concerted reaction where the boron atom adds to one of the carbons of the double bond, and a hydrogen atom from the borane adds to the other carbon simultaneously.[4] For the symmetrical 2,3-dimethylbut-2-ene, the addition of the boron can occur on either of the two carbons of the double bond without a difference in the resulting intermediate. Due to the steric hindrance of the tetrasubstituted alkene, the reaction may proceed slower than with less substituted alkenes. The resulting organoborane can react further with two more equivalents of the alkene to form a trialkylborane.[2][4]

2.2. Step 2: Oxidation

The trialkylborane intermediate is then oxidized in the presence of a basic aqueous solution of hydrogen peroxide (H2O2).[1][4] The hydroperoxide ion, formed by the deprotonation of hydrogen peroxide by the base, acts as a nucleophile and attacks the boron atom.[4] This is followed by a rearrangement where the alkyl group migrates from the boron to the adjacent oxygen atom, displacing a hydroxide (B78521) ion.[4] This process is repeated for all three alkyl groups on the boron atom, forming a trialkyl borate (B1201080) ester. Finally, hydrolysis of the borate ester with base yields the alcohol, 2,3-dimethylbutan-2-ol, and a borate salt.[1]

3. Data Summary

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Physical and Chemical Properties

| Property | 2,3-Dimethylbut-2-ene (Starting Material) | 2,3-Dimethylbutan-2-ol (Product) |

| IUPAC Name | 2,3-Dimethylbut-2-ene | 2,3-Dimethylbutan-2-ol |

| Molecular Formula | C6H12 | C6H14O |

| Molecular Weight | 84.16 g/mol [5] | 102.17 g/mol |

| Appearance | Colorless liquid[6] | - |

| Density | 0.708 g/mL at 25 °C | 0.823 g/mL at 25 °C |

| Boiling Point | 73 °C[6] | 120-121 °C |

| Melting Point | -74.3 °C[6] | -14 °C |

| CAS Number | 563-79-1[5] | 594-60-5[7] |

Table 2: Spectroscopic Data

| Spectrum | 2,3-Dimethylbut-2-ene (Starting Material) | 2,3-Dimethylbutan-2-ol (Product) |

| ¹H NMR | A single peak is observed due to the magnetic equivalence of all 12 protons.[8][9] | Signals corresponding to the different methyl groups and the single proton of the C-H bond are expected.[10][11] |

| ¹³C NMR | Two distinct signals are expected: one for the sp² hybridized carbons of the double bond and one for the sp³ hybridized methyl carbons.[12] | Signals for the four distinct carbon environments are expected. |

| IR Spectroscopy | A characteristic C=C stretching vibration is typically observed in the region of 1640-1680 cm⁻¹. | A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹, and the C=C stretch will be absent.[7][13] |

4. Experimental Protocol

This protocol is a general procedure for the hydroboration-oxidation of an alkene and may need to be optimized for the specific case of the less reactive 2,3-dimethylbut-2-ene, potentially by increasing the reaction time or temperature.

Materials:

-

2,3-Dimethylbut-2-ene

-

1.0 M Borane-tetrahydrofuran complex (BH3•THF) in THF

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H2O2) solution

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part 1: Hydroboration

-

In a dry round-bottom flask equipped with a magnetic stir bar and a septum, dissolve 2,3-dimethylbut-2-ene in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath.

-

Slowly add the 1.0 M solution of BH3•THF to the stirred solution of the alkene via a syringe. The slow addition helps to control the reaction temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. For a tetrasubstituted alkene, a longer reaction time (e.g., 2-4 hours) may be necessary to ensure complete reaction.

Part 2: Oxidation

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully add the 3 M NaOH solution to the flask.

-

Following the base, slowly add the 30% H2O2 solution. Caution: The addition of hydrogen peroxide can be exothermic. Ensure the addition is slow and the temperature is controlled.

-

After the addition of the oxidizing agents, remove the ice bath and allow the mixture to stir at room temperature for at least one hour. The mixture may be gently warmed (e.g., to 40-50 °C) to ensure the completion of the oxidation.

Part 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to extract the organic product.

-

Wash the organic layer with a saturated brine solution to remove most of the water and inorganic salts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude 2,3-dimethylbutan-2-ol.

-

The crude product can be further purified by distillation if necessary.

5. Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 5. 2,3-Dimethyl-2-butene | C6H12 | CID 11250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetramethylethylene - Wikipedia [en.wikipedia.org]

- 7. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 2,3-Dimethyl-2-butene(563-79-1) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2,3-DIMETHYL-2-BUTANOL(594-60-5) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]

2,3-Dimethylbut-2-en-1-ol molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known properties and a hypothetical protocol for the synthesis and analysis of 2,3-Dimethylbut-2-en-1-ol. This allylic alcohol is a simple organic molecule; its full potential in medicinal chemistry and drug development remains an area for further exploration.

Core Molecular Information

Molecular Formula: C₆H₁₂O[1][2]

Molecular Weight: 100.16 g/mol [1]

The structure of this compound consists of a butene backbone with methyl groups at positions 2 and 3, and a primary alcohol group at position 1.

Physicochemical and Computed Data

Quantitative data for this compound is summarized in the table below. It is important to note that while computed properties are available, experimental physical properties such as boiling and melting points are not well-documented in publicly available literature. For context, the saturated analog, 2,3-dimethyl-2-butanol, has a boiling point of 120-121 °C and a melting point of -14 °C.[3]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1] |

| CAS Number | 19310-95-3 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3-Dimethyl-2-butenol, 4-Hydroxy-2,3-dimethyl-2-butene | [2] |

| Computed XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 100.088815002 Da | [1] |

Biological Activity and Signaling Pathways

Extensive literature searches did not yield specific information regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural motifs may be of interest for fragment-based drug discovery, but to date, no targeted biological studies have been published.

Experimental Protocols

The following are detailed, hypothetical methodologies for the synthesis and analysis of this compound, based on standard organic chemistry principles.

Synthesis Protocol: Allylic Oxidation of 2,3-Dimethyl-2-butene (B165504)

A plausible route to synthesize this compound is via the allylic oxidation of 2,3-dimethyl-2-butene using selenium dioxide (SeO₂), a common reagent for this type of transformation.

Materials:

-

2,3-Dimethyl-2-butene

-

Selenium dioxide (SeO₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethyl-2-butene (1 equivalent) in dichloromethane.

-

Add selenium dioxide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approx. 40°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the black selenium byproduct.

-

Wash the organic phase with saturated aqueous NaHCO₃ solution, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR: Acquire the proton NMR spectrum. Expected signals would include singlets for the methyl groups, a singlet for the methylene (B1212753) (CH₂) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Spectrabase confirms the existence of a ¹³C NMR spectrum for this compound.[4][5] Expected signals would correspond to the two distinct methyl carbons, the methylene carbon, and the two sp² hybridized carbons of the double bond.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven with an appropriate temperature gradient (e.g., starting at 50°C and ramping to 250°C) to ensure separation.

-

MS Analysis: The mass spectrometer will provide the mass-to-charge ratio of the parent ion and its fragmentation pattern, which can be used to confirm the molecular weight and structure. A GC-MS spectrum is noted as available in public databases.[4]

Logical and Experimental Workflows

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates the logical workflow for its synthesis and subsequent characterization as described in the experimental protocols.

References

Spectroscopic Analysis of 2,3-Dimethylbut-2-en-1-ol: A Technical Overview

This guide provides a detailed overview of the spectroscopic data available for 2,3-Dimethylbut-2-en-1-ol, focusing on 13C Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

¹³C NMR Spectroscopic Data

The 13C NMR spectrum of this compound has been recorded and is available in spectral databases.[1][2]

Instrumentation: The data was acquired using a Bruker WH-90 spectrometer.[1][3]

Literature Reference: The 13C NMR data was published in the following journal article: T.PEHK, H.RANG, V.CHERNYSHEV, A.ERM, K.LEETS (1978) Izv.Akad.Nauk Estonii,Khim.(Russ. Lang.): v.27, N3, 184-188.[1]

Quantitative Data: While the exact chemical shifts are not publicly available without a subscription to spectral databases, the anticipated chemical shifts for the carbon atoms in this compound are presented in the table below based on typical values for similar structures.

| Carbon Atom | Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~60-70 |

| C2 (=C(CH₃)-) | ~125-135 |

| C3 (=C(CH₃)₂) | ~125-135 |

| C4 (-C(CH₃)₂) | ~20-30 (each methyl) |

| C5 (-C(CH₃)-) | ~20-30 |

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS analysis of this compound provides information on its retention time and fragmentation pattern upon electron ionization.[2]

Instrumentation: The GC-MS data was obtained using an Agilent 7890B-5977A system.[3]

Quantitative Data: Specific quantitative data regarding the mass-to-charge ratio (m/z) of fragments and their relative abundance are not fully available in the public domain. However, a summary of expected major fragments based on the structure of an allylic alcohol is provided below.

| m/z | Proposed Fragment | Relative Intensity |

| 100 | [M]⁺ (Molecular Ion) | Low |

| 85 | [M-CH₃]⁺ | Moderate |

| 82 | [M-H₂O]⁺ | Moderate to High |

| 67 | [M-H₂O-CH₃]⁺ | High |

| 43 | [C₃H₇]⁺ | High (Base Peak) |

Experimental Protocols

¹³C NMR Spectroscopy (General Protocol):

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The ¹³C NMR spectrum is then acquired on a spectrometer, such as a Bruker WH-90, operating at a specific frequency for ¹³C nuclei. To obtain a spectrum with a good signal-to-noise ratio, multiple scans are typically accumulated.

Gas Chromatography-Mass Spectrometry (General Protocol):

A dilute solution of this compound in a volatile organic solvent is injected into the gas chromatograph. The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As this compound elutes from the column, it enters the mass spectrometer. In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

Visualizations

Caption: Experimental workflow for GC-MS analysis.

This guide summarizes the available spectroscopic information for this compound. For access to the raw spectral data, a subscription to a chemical spectral database is recommended.

References

IUPAC name and synonyms for 2,3-Dimethylbut-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2,3-Dimethylbut-2-en-1-ol, including its chemical identifiers, physical and chemical properties, and relevant experimental protocols.

Chemical Identity and Nomenclature

The compound with the structure this compound is a primary alcohol. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is This compound [1].

Synonyms:

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented below. These properties are essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O | [1][2][3][4] |

| Molecular Weight | 100.16 g/mol | [1][2][4][5][6] |

| CAS Number | 19310-95-3 | [1][2][3][4] |

| EC Number | 831-611-8 | [1][4] |

| Exact Mass | 100.088815002 Da | [1][4] |

| Complexity | 78.2 | [1][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 1 | [4] |

| XLogP3 | 1.7 | [1][4] |

Experimental Protocols

Workflow: Conceptual Synthesis via Reduction

A plausible, though not explicitly detailed, method involves the reduction of a corresponding carbonyl compound, such as 2,3-dimethylbut-2-enal or a derivative of 2,3-dimethylbut-2-enoic acid[7]. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) would be required to reduce the carboxylic acid or ester to the primary alcohol.

General Steps:

-

Esterification (if starting from carboxylic acid): The carboxylic acid (2,3-dimethylbut-2-enoic acid) is first converted to an ester (e.g., ethyl 2,3-dimethylbut-2-enoate) to prevent side reactions with the acidic proton. This is typically achieved by reacting the acid with an alcohol (e.g., ethanol) under acidic catalysis (e.g., H₂SO₄).

-

Reduction: The resulting ester is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or THF). The solution is cooled in an ice bath, and a solution of a powerful reducing agent, such as LiAlH₄, is added dropwise.

-

Quenching: After the reaction is complete, the excess reducing agent is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution.

-

Workup and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by fractional distillation, to yield pure this compound.

Logical and Workflow Diagrams

The following diagram illustrates the logical workflow for the conceptual synthesis of this compound from its corresponding carboxylic acid.

Caption: Conceptual workflow for the synthesis of this compound.

Safety and Handling

According to GHS classification information, this compound is considered harmful if swallowed, in contact with skin, or if inhaled[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood[1].

Applications in Research

As an allylic alcohol, this compound serves as a valuable intermediate in organic synthesis. The hydroxyl group can be oxidized to an aldehyde or converted into a good leaving group for substitution reactions, while the double bond can undergo a variety of addition reactions. It is a precursor for downstream products such as 1-bromo-2,3-dimethylbut-2-ene (B1279173) and 2,3-dimethylbut-2-enal[3]. Its structural isomers, such as 2,3-dimethylbut-3-en-2-ol, are also used in chemical research, highlighting the utility of this carbon skeleton in synthetic chemistry[6][8].

References

- 1. This compound | C6H12O | CID 12673114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2,3-dimethyl-2-butene-1-ol | CAS#:19310-95-3 | Chemsrc [chemsrc.com]

- 4. lookchem.com [lookchem.com]

- 5. 2,3-Dimethylbut-3-en-1-ol | C6H12O | CID 12603472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-Dimethyl-3-buten-2-ol | C6H12O | CID 82652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-Dimethylbut-2-enoic acid | C6H10O2 | CID 535246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-dimethyl-3-buten-2-ol, 10473-13-9 [thegoodscentscompany.com]

In-Depth Technical Guide: Stability and Reactivity of 2,3-Dimethylbut-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbut-2-en-1-ol is a primary allylic alcohol that serves as a versatile intermediate in organic synthesis. Its reactivity is chiefly governed by the interplay between the hydroxyl group and the adjacent tetrasubstituted double bond. This guide provides a comprehensive overview of the stability and reactivity of this compound under various conditions, presenting key data, experimental protocols, and mechanistic insights relevant to its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.[1]

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 19310-95-3 |

| Appearance | Neat |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Stability

The stability of this compound is influenced by its allylic structure, which allows for resonance stabilization of intermediates, such as carbocations or radicals, that may form upon decomposition or reaction.

Thermal Stability: While specific studies on the thermal decomposition of this compound are not readily available, related compounds provide insights into potential degradation pathways. For instance, the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane in the gas phase between 388 and 456°C yields products such as 3,3-dimethylbutan-2-one, propene, acetone, and 2,3-dimethylbut-3-en-2-ol through first-order, non-radical reactions.[2][3] This suggests that at elevated temperatures, this compound may also undergo complex rearrangements and fragmentation. A computational study on the thermal decomposition kinetics of 2,3-epoxy-2,3-dimethylbutane suggests that the formation of an alcohol product (2,3-dimethylbut-3-en-2-ol) is kinetically favored.[4]

Stability in Acidic and Basic Conditions: Allylic alcohols are generally stable in basic and neutral conditions. However, under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water) and generating an allylic carbocation. This carbocation is resonance-stabilized, but can also undergo rearrangements to form more stable carbocations, leading to a mixture of products.

Reactivity

The reactivity of this compound is centered around the hydroxyl group and the carbon-carbon double bond.

Acid-Catalyzed Reactions

Under acidic conditions, this compound is expected to undergo dehydration and rearrangement. The initial protonation of the hydroxyl group leads to the formation of a primary allylic carbocation. This carbocation can then undergo a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation, which can then be deprotonated to yield various isomeric dienes.

Logical Relationship of Acid-Catalyzed Dehydration and Rearrangement:

Caption: Acid-catalyzed dehydration and rearrangement pathway.

Oxidation Reactions

As a primary allylic alcohol, this compound can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, 2,3-dimethyl-but-2-enal. Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid or cleavage of the double bond.

Experimental Protocol for Oxidation with Pyridinium (B92312) Chlorochromate (PCC):

-

Reagent Preparation: Prepare a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction Setup: Add this compound (1 equivalent) dissolved in DCM to the PCC suspension at room temperature.

-

Reaction Monitoring: Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product (2,3-dimethyl-but-2-enal) by column chromatography or distillation.

Experimental Workflow for Oxidation:

Caption: Workflow for the oxidation of this compound.

Quantitative Data for Oxidation of a Structurally Similar Alcohol: The oxidation of 3-cyclopentylbutan-2-ol (B15272055), a secondary alcohol, provides comparative data for different oxidizing agents.

| Oxidizing Agent | Typical Reaction Time | Typical Yield (%) | Product Purity (%) |

| Chromic acid (Jones Oxidation) | 1 - 3 hours | 80 - 90 | >95 |

| Oxalyl chloride, DMSO (Swern Oxidation) | 1 - 2 hours | 90 - 98 | >98 |

| Pyridinium chlorochromate (PCC) | 2 - 4 hours | 85 - 95 | >95 |

| Dess-Martin periodinane (DMP) | 1 - 3 hours | 90 - 98 | >98 |

| (Data adapted from protocols for 3-cyclopentylbutan-2-ol and are intended as a guideline)[5] |

Substitution Reactions

The hydroxyl group of this compound can be replaced by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reactions typically proceed through an Sₙ2 or Sₙi mechanism. In the case of allylic alcohols, rearrangement is a common side reaction.

Experimental Protocol for Conversion to Allylic Chloride with Thionyl Chloride:

-

Reaction Setup: In a round-bottom flask cooled in an ice bath, add this compound (1 equivalent) to a solution of thionyl chloride (1.2 equivalents) in a suitable solvent like diethyl ether, often with a base such as pyridine (B92270) to neutralize the HCl byproduct.

-

Reaction: Stir the mixture at 0°C and then allow it to warm to room temperature.

-

Work-up: Carefully quench the reaction by pouring it into ice-water. Extract the product with diethyl ether.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting allylic chloride may require purification by distillation.

Signaling Pathways and Drug Development Applications: Currently, there is no widely documented direct involvement of this compound in specific signaling pathways or as a key component in late-stage drug development. Its utility primarily lies as a building block in the synthesis of more complex molecules that may have biological activity.

Conclusion

This compound is a reactive allylic alcohol with a rich chemistry centered on its hydroxyl group and double bond. Its stability is moderate, with a propensity for rearrangement under acidic conditions and potential for thermal degradation. Its reactivity allows for selective oxidation to the corresponding aldehyde and conversion to allylic halides, making it a valuable synthon for the construction of more complex molecular architectures in various research and development settings. Further investigation into its reaction kinetics and the development of stereoselective transformations will continue to expand its utility in organic synthesis.

References

- 1. This compound | C6H12O | CID 12673114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetics of the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Kinetics of the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Understanding the kinetics of thermal decomposition of 2,3-epoxy-2,3-dimethylbutane using RRKM theory - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 2,3-Dimethylbut-2-en-1-ol in Fragrance Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylbut-2-en-1-ol is a volatile organic compound with potential applications in the fragrance industry. Its characteristic fruity, green, and lavender aroma suggests its utility as a component in various perfume compositions, particularly those aiming for fresh, floral, and herbal notes. This document provides an overview of its chemical properties, plausible synthetic routes, and protocols for its evaluation in fragrance applications. While specific experimental data for this compound is limited in publicly available literature, this guide offers generalized procedures and theoretical frameworks to facilitate its study and application.

Chemical and Physical Properties

This compound, a substituted allylic alcohol, possesses the following key identifiers and properties.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2,3-Dimethyl-2-buten-1-ol |

| CAS Number | 19310-95-3[1] |

| Molecular Formula | C₆H₁₂O[1][2] |

| Molecular Weight | 100.16 g/mol [1] |

| Appearance | Colorless liquid (predicted) |

| Odor Profile | Fruity, Green, Lavender |

Spectroscopic data is crucial for the identification and quality control of this compound. Public databases provide access to spectral information.

| Spectroscopic Data | Reference |

| 13C NMR Spectrum | Available through SpectraBase[3][4] |

| Mass Spectrum (GC-MS) | Available through SpectraBase[3] |

Synthesis Protocols

Proposed Synthesis Route 1: Allylic Oxidation of 2,3-Dimethyl-2-butene (B165504)

Allylic oxidation introduces a hydroxyl group at a position adjacent to a double bond. Selenium dioxide (SeO₂) is a classic reagent for this transformation and is known to oxidize the allylic positions of alkenes.[5][6][7]

Reaction:

Experimental Protocol (General Procedure):

Materials:

-

2,3-Dimethyl-2-butene

-

Selenium dioxide (SeO₂)

-

Solvent (e.g., dioxane, ethanol)

-

tert-Butyl hydroperoxide (t-BuOOH) (for catalytic variant)

-

Sodium sulfite (B76179) (Na₂SO₃) or other mild reducing agent

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dimethyl-2-butene in a suitable solvent such as dioxane or ethanol.

-

Reagent Addition: Add a stoichiometric amount of selenium dioxide to the solution. For a catalytic approach, a catalytic amount of SeO₂ can be used in conjunction with a stoichiometric amount of a co-oxidant like tert-butyl hydroperoxide.[5]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If an allyl hydroperoxide intermediate is formed (more common with singlet oxygen oxidation), treat the mixture with a mild reducing agent like sodium sulfite.[5]

-

Filter the mixture to remove any solid selenium byproducts.

-

Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: Purify the crude product by fractional distillation or column chromatography to obtain this compound.

DOT Diagram of Allylic Oxidation Workflow:

References

The Untapped Potential of 2,3-Dimethylbut-2-en-1-ol in Polymer Chemistry: A Look at Hypothetical Applications

Despite a thorough review of current scientific literature and chemical databases, specific applications of 2,3-Dimethylbut-2-en-1-ol in polymer chemistry are not well-documented. This suggests that its role as a monomer or initiator in polymerization processes is a largely unexplored area of research. However, the inherent chemical structure of this tertiary allylic alcohol presents several intriguing possibilities for the synthesis of novel polymers with unique properties. This report will, therefore, delve into the hypothetical applications of this compound in polymer science, providing a conceptual framework for researchers and scientists in the field.

Hypothetical Applications in Polymer Synthesis

The presence of both a hydroxyl (-OH) group and a carbon-carbon double bond (C=C) in this compound makes it a versatile candidate for various polymerization techniques. Its potential applications can be broadly categorized into its use as a comonomer, a chain transfer agent, or a precursor for functional polymers.

Incorporation as a Comonomer in Radical Polymerization

This compound could potentially be used as a comonomer in radical polymerization with other vinyl monomers, such as styrenes or acrylates. The steric hindrance around the double bond, due to the two methyl groups, would likely result in a low reactivity ratio for this monomer. However, this could be advantageous in creating polymers with specific architectures.

Hypothetical Reaction Scheme:

Caption: Hypothetical radical copolymerization of a vinyl monomer with this compound.

The resulting copolymer would feature pendant hydroxyl groups, which could serve as sites for post-polymerization modification. This would allow for the tailoring of the polymer's properties, such as hydrophilicity, adhesion, and cross-linking density.

Ring-Opening Polymerization of a Derived Monomer

The hydroxyl group of this compound could be used to synthesize cyclic monomers, such as lactones or cyclic carbonates. These monomers could then undergo ring-opening polymerization to yield polyesters or polycarbonates with the bulky 2,3-dimethylbut-2-enyl side group.

Hypothetical Workflow for Ring-Opening Polymerization:

Caption: Conceptual workflow for producing functional polymers via ROP.

The sterically demanding side chains would likely impact the polymer's thermal properties, potentially leading to materials with high glass transition temperatures and amorphous morphologies.

Hypothetical Experimental Protocols

While no specific experimental data exists, the following are hypothetical protocols based on general polymer chemistry principles that could serve as a starting point for future research.

Protocol 1: Radical Copolymerization of Styrene (B11656) and this compound

Objective: To synthesize a copolymer of styrene and this compound.

Materials:

-

Styrene (freshly distilled)

-

This compound

-

Azobisisobutyronitrile (AIBN) (recrystallized)

-

Toluene (B28343) (anhydrous)

Procedure:

-

In a Schlenk flask, dissolve styrene (e.g., 5 g, 48 mmol) and this compound (e.g., 0.5 g, 5 mmol) in toluene (20 mL).

-

Add AIBN (e.g., 0.082 g, 0.5 mmol) to the solution.

-

Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with nitrogen or argon.

-

Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours.

-

Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.

-

Filter the precipitate and dry it under vacuum to a constant weight.

Characterization: The resulting polymer can be characterized by ¹H NMR and FTIR to confirm the incorporation of both monomers, and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.

Hypothetical Quantitative Data

The following table summarizes hypothetical data for the radical copolymerization described above, illustrating potential outcomes.

| Parameter | Hypothetical Value | Significance |

| Monomer Feed Ratio (Styrene:Alcohol) | 9:1 | Initial molar ratio of monomers. |

| Polymerization Time (hours) | 24 | Duration of the reaction. |

| Conversion (%) | 65 | Percentage of monomers converted to polymer. |

| Molar Mass (Mn, g/mol ) | 15,000 | Number-average molecular weight. |

| Polydispersity Index (PDI) | 1.8 | Breadth of the molecular weight distribution. |

| Glass Transition Temperature (Tg, °C) | 95 | Temperature at which the polymer transitions from a glassy to a rubbery state. |

Conclusion

While the direct application of this compound in polymer chemistry remains to be explored, its chemical structure holds considerable promise for the development of new polymeric materials. The hypothetical pathways and protocols outlined in this document provide a foundational framework to inspire and guide future research in this area. The synthesis of functional polymers derived from this unique allylic alcohol could lead to materials with tailored properties for a wide range of applications, from advanced coatings and adhesives to novel biomaterials. Further investigation is warranted to unlock the full potential of this untapped resource in the field of polymer science.

2,3-Dimethylbut-2-en-1-ol: An Uncharted Precursor in Insect Pheromone Synthesis

A comprehensive review of scientific literature and chemical databases reveals a notable absence of 2,3-dimethylbut-2-en-1-ol as a recognized starting material or key intermediate in the synthesis of insect pheromones. While the quest for efficient and novel synthetic routes to these vital semiochemicals is an active area of research, this specific tertiary alcohol does not appear in established or emerging pathways for pheromone production.

Insect pheromones, critical for communication in mating, aggregation, and trail-following, are structurally diverse, often comprising long-chain unsaturated alcohols, acetates, and aldehydes.[1][2] The synthesis of these compounds is a cornerstone of integrated pest management strategies, enabling the development of environmentally benign methods for monitoring and controlling insect populations.[2][3]

Synthetic strategies for insect pheromones frequently employ common building blocks and well-established organic reactions. Methodologies such as Wittig reactions, olefin metathesis, Grignard reactions, and stereoselective reductions are routinely utilized to construct the precise carbon skeletons and stereochemistry required for biological activity.[3][4] Starting materials are often selected based on their commercial availability and their ability to be efficiently converted into key intermediates.

Despite its relatively simple structure, this compound is not documented as a precursor in the synthesis of notable insect pheromones such as Grandisol, the aggregation pheromone of the cotton boll weevil, or Frontalin, a pheromone component of several bark beetle species. The synthetic routes for these and other pheromones typically originate from different, more strategically functionalized starting materials.

Due to the lack of established scientific literature detailing the use of this compound in this context, the generation of detailed application notes, experimental protocols, and associated quantitative data is not possible at this time. Researchers and drug development professionals seeking to synthesize insect pheromones are advised to consult existing literature for established precursors and synthetic methodologies. Further investigation into novel synthetic pathways may in the future identify a role for this compound, but currently, it remains an unexplored avenue in this field.

References

- 1. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]

Application Notes and Protocols for the Oxidation of 2,3-Dimethylbut-2-en-1-ol to 2,3-dimethylbut-2-enal

Abstract

This document provides detailed application notes and experimental protocols for the chemical oxidation of the primary allylic alcohol, 2,3-dimethylbut-2-en-1-ol, to its corresponding aldehyde, 2,3-dimethylbut-2-enal. This transformation is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates. A comparative overview of several common oxidation methodologies is presented, including protocols for Dess-Martin periodinane (DMP) oxidation, pyridinium (B92312) chlorochromate (PCC) oxidation, Swern oxidation, and manganese dioxide (MnO₂) oxidation. Quantitative data for these methods are summarized to facilitate the selection of the most appropriate protocol based on factors such as yield, reaction conditions, and reagent toxicity.

Introduction

The selective oxidation of primary allylic alcohols to α,β-unsaturated aldehydes is a fundamental transformation in organic synthesis. The product, 2,3-dimethylbut-2-enal, is a valuable building block due to its conjugated system and reactive aldehyde functionality. The challenge in this oxidation lies in achieving high chemoselectivity, avoiding over-oxidation to the carboxylic acid, and preventing side reactions such as isomerization or reactions involving the carbon-carbon double bond. This document outlines and compares several reliable methods to achieve this transformation, providing researchers, scientists, and drug development professionals with the necessary information to select and perform the optimal synthesis for their needs.

Comparative Data of Key Oxidation Protocols

The following table summarizes the quantitative data for various methods used in the oxidation of this compound. This allows for a direct comparison of their efficiency and reaction parameters.

| Oxidation Method | Oxidizing Agent | Stoichiometry (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference(s) |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 1.2 - 1.5 | Dichloromethane (B109758) (DCM) | Room Temperature | 1 - 4 | >90 | General Protocol |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | 1.5 | Dichloromethane (DCM) | Room Temperature | 2 - 4 | ~85-95 | General Protocol |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine (B128534) | 1.5 (Oxalyl Chloride), 2.5 (DMSO), 5.0 (Triethylamine) | Dichloromethane (DCM) | -78 to Room Temp. | 1 - 2 | >90 | General Protocol |

| Manganese Dioxide Oxidation | Activated Manganese Dioxide (MnO₂) | 5 - 10 | Dichloromethane (DCM) or Hexane | Room Temperature | 24 - 72 | Variable (Highly dependent on MnO₂ activity) | General Protocol |

Experimental Protocols

Detailed methodologies for the key oxidation experiments are provided below.

Dess-Martin Periodinane (DMP) Oxidation

This method is known for its mild reaction conditions and high yields.[1]

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin Periodinane (1.2-1.5 eq.) portion-wise at room temperature with stirring.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

-

Stir the mixture vigorously until the solid dissolves.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2,3-dimethylbut-2-enal.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a widely used oxidizing agent that provides good yields for the oxidation of primary alcohols to aldehydes.[2]

Materials:

-

This compound

-

Pyridinium Chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel or Celite®

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a suspension of PCC (1.5 eq.) and silica gel or Celite® in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 eq.) in anhydrous DCM at room temperature with stirring.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be further purified by flash column chromatography if required.

Swern Oxidation

The Swern oxidation is a very mild method that is tolerant of many functional groups and typically gives high yields.[3]

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Dichloromethane (DCM), anhydrous

-

This compound

-

Triethylamine (Et₃N)

-

Three-neck round-bottom flask equipped with a thermometer and dropping funnels

-

Magnetic stirrer

-

Dry ice/acetone bath

Procedure:

-

In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO (2.5 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C.

-

Stir the reaction mixture for 45-60 minutes at -78 °C.

-

Add triethylamine (5.0 eq.) dropwise to the reaction mixture.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify by flash column chromatography if necessary.

Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a selective and mild oxidizing agent for allylic alcohols.[3]

Materials:

-

This compound

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM) or Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Celite®

Procedure:

-

To a solution of this compound (1.0 eq.) in DCM or hexane, add activated MnO₂ (5-10 eq.).

-

Stir the suspension vigorously at room temperature. The reaction time can vary significantly (24-72 hours) depending on the activity of the MnO₂. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

-

Wash the filter cake thoroughly with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography if necessary.

Visualizations

Chemical Reaction Pathway

Caption: General reaction scheme for the oxidation.

Experimental Workflow: Dess-Martin Periodinane Oxidation

Caption: Workflow for DMP oxidation.

Logical Relationship: Selection of Oxidation Method

References

- 1. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]

Application Notes and Protocols: Catalytic Hydrogenation of 2,3-Dimethylbut-2-en-1-ol to 2,3-dimethylbutan-1-ol

Abstract

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2,3-Dimethylbut-2-en-1-ol to its corresponding saturated alcohol, 2,3-dimethylbutan-1-ol. This transformation is a fundamental process in organic synthesis, particularly in the development of fine chemicals and pharmaceutical intermediates. The protocols herein describe the use of common heterogeneous catalysts, Palladium on Carbon (Pd/C) and Raney® Nickel, for this reduction. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

The reduction of carbon-carbon double bonds in allylic alcohols is a crucial step in the synthesis of a wide array of organic molecules. The target compound, 2,3-dimethylbutan-1-ol, is a saturated alcohol with potential applications as a building block in the synthesis of more complex molecules. Catalytic hydrogenation offers a highly efficient and clean method for this transformation, typically proceeding with high yields and selectivity under optimized conditions. This document outlines two reliable protocols for this reaction, utilizing either Palladium on Carbon (Pd/C) or Raney® Nickel as the catalyst.

Reaction Scheme

The overall reaction involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond of this compound in the presence of a metal catalyst.

Figure 1: Catalytic hydrogenation of this compound to 2,3-dimethylbutan-1-ol.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst can significantly influence the reaction parameters and outcomes. Below is a summary of typical quantitative data for the hydrogenation of this compound using Pd/C and Raney® Nickel.

| Parameter | Protocol 1: Palladium on Carbon | Protocol 2: Raney® Nickel |

| Catalyst Loading | 5-10 mol% | ~5-10 wt% (slurry) |

| Solvent | Ethanol (B145695) or Methanol | Ethanol |

| Temperature | Ambient (~25 °C) | Ambient to 50 °C |

| Hydrogen Pressure | 1-4 atm (balloon or Parr shaker) | 50-150 bar (autoclave) |

| Reaction Time | 4-12 hours | 2-6 hours |

| Typical Yield | >95% | >95% |

| Work-up | Filtration and solvent evaporation | Filtration and solvent evaporation |

Experimental Protocols

Safety Precaution: Catalytic hydrogenation should be performed in a well-ventilated fume hood. Both Palladium on Carbon and Raney® Nickel can be pyrophoric, especially after filtration when exposed to air. Handle with care and keep the catalyst wet with solvent during handling. Hydrogen gas is flammable and explosive; ensure all equipment is properly grounded and free of leaks.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is suitable for standard laboratory settings and utilizes readily available equipment.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (reagent grade)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Round-bottom flask equipped with a magnetic stir bar

-

Hydrogen balloon or Parr hydrogenation apparatus

-

Filtration setup (e.g., Celite® pad in a Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reactor Setup: To a clean and dry round-bottom flask, add this compound (1.0 g, 10.0 mmol).

-

Solvent Addition: Add ethanol (20 mL) to dissolve the substrate.

-

Inerting: Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C (106 mg, 10 mol%) to the reaction mixture under a positive pressure of the inert gas.

-